N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

Catalog No.
S681309
CAS No.
171887-03-9
M.F
C5H4Cl2N4O
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

CAS Number

171887-03-9

Product Name

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide

IUPAC Name

N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide

Molecular Formula

C5H4Cl2N4O

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C5H4Cl2N4O/c6-3-2(9-1-12)4(7)11-5(8)10-3/h1H,(H,9,12)(H2,8,10,11)

InChI Key

XYWHZUCZNRMJGO-UHFFFAOYSA-N

SMILES

C(=O)NC1=C(N=C(N=C1Cl)N)Cl

Synonyms

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide;

Canonical SMILES

C(=O)NC1=C(N=C(N=C1Cl)N)Cl

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide, also known as its PubChem ID CID 6423221 [], is a molecule currently under investigation for its potential as an antiviral agent. While the specific mechanisms are still being explored, research suggests it may hold promise in the fight against certain viruses.

  • Inhibition of Viral Replication: Studies have shown that N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide might interfere with the replication process of some viruses. The exact details of this inhibition are not yet fully understood, but it is believed the molecule may target specific enzymes or viral proteins crucial for reproduction.

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with two chlorine atoms and an amino group. Its molecular formula is C₅H₄Cl₂N₄O, and it has a molecular weight of approximately 207.02 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other pharmaceuticals.

As mentioned earlier, abacavir acts as a prodrug and gets converted to CBV-TP, which inhibits the HIV reverse transcriptase enzyme. This enzyme is crucial for HIV to copy its genetic material and replicate within the host cell. By inhibiting this enzyme, abacavir prevents the virus from spreading and helps control the HIV infection [].

  • Abacavir is generally well-tolerated, but some side effects like hypersensitivity reactions can occur [].
  • It's crucial to follow proper administration guidelines to minimize risks [].
Typical of pyrimidine derivatives. Notably, it can undergo nucleophilic substitution reactions, where the amino group can react with electrophiles to form new compounds. For instance, nucleophilic substitutions involving amines have been reported to yield various derivatives by reacting this compound in solvents like ethanol . Additionally, it can be synthesized through a multi-step process involving the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine followed by reaction with a carboxylic acid .

The biological activity of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide has been explored in several studies. It exhibits promising antiviral properties and has been investigated for its potential in treating viral infections. The compound's structural features contribute to its ability to interact with biological targets, making it a candidate for further pharmacological evaluation .

The synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide typically involves several steps:

  • Cyclization: An aminomalonic ester is cyclized with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine.
  • Chlorination: The resulting product is chlorinated using a chlorinating agent in the presence of an amide to yield 4,6-dichloropyrimidine.
  • Formation of Formamide: Finally, the 4,6-dichloropyrimidine is reacted with an aqueous solution of a carboxylic acid to produce N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide .

This method highlights the compound's synthesis from readily available precursors through established organic chemistry techniques.

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide has potential applications in:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of antiviral nucleotide derivatives.
  • Research: It is used in studies aimed at understanding the structure-activity relationship of pyrimidine derivatives and their biological effects .

Interaction studies involving N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide have focused on its binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. The compound's interactions with enzymes or receptors related to viral replication pathways are particularly relevant for its application in antiviral drug development .

Several compounds share structural similarities with N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-4-chloro-pyrimidineStructureLacks dichloro substitution; used primarily in agricultural applications.
2-Amino-4-hydroxypyrimidineStructureHydroxyl group instead of chlorine; exhibits different biological properties.
2-Amino-5-chloro-pyrimidineStructureChlorination at position 5; potential use in similar antiviral applications.

N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide is unique due to its specific dichloro substitution pattern and formamide functional group, which enhance its biological activity compared to these similar compounds.

The synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide involves several well-defined steps that have been optimized for industrial applications. Multiple synthetic routes have been developed, each with specific advantages depending on the scale and application requirements.

Multi-Step Synthetic Routes

Cyclization of Aminomalonic Esters with Guanidine Derivatives

The initial step in the synthesis of N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide involves the cyclization of aminomalonic esters with guanidine. This reaction forms the basic pyrimidine ring structure that serves as the foundation for subsequent modifications.

A preferred process begins with aminomalonic esters of the general formula:

R₁OOC-CH(NH₂)-COOR₁

where R₁ denotes a C₁-C₆-alkyl group or its salt, which is cyclized with guanidine or its salt in the presence of a base. The aminomalonic esters used as starting compounds are typically obtained by amidating the corresponding malonic ester derivatives.

The cyclization reaction is preferably conducted at temperatures ranging from room temperature to the reflux temperature of the solvent, with the reflux temperature being particularly effective. Common bases used in this cyclization include alkali metal alcoholates such as sodium or potassium methoxide, or ethoxide, with in-situ-formed sodium methoxide in methanol or sodium ethoxide in ethanol being preferred options.

This reaction yields 2,5-diamino-4,6-dihydroxypyrimidine or its salt:

![2,5-diamino-4,6-dihydroxypyrimidine structure]

Chlorination of 2,5-Diamino-4,6-Dihydroxypyrimidine Intermediates

The second step involves chlorination of the 2,5-diamino-4,6-dihydroxypyrimidine intermediate using appropriate chlorinating agents. This step is critical for introducing the chlorine atoms at positions 4 and 6 of the pyrimidine ring.

The chlorination is typically performed using a chlorinating agent in the presence of an amide. Common chlorinating agents include phosphorus oxychloride (POCl₃), phosgene, or a combination of both. The reaction produces 4,6-dichloropyrimidine derivatives, which are key intermediates in the synthesis pathway.

The presence of an amide during chlorination is crucial for the selectivity and efficiency of the reaction. Various amides have been employed, including those with the general formula:

R₂N=CHR₅

where R₂ can be NR₃R₄ (R₃ and R₄ being C₁-C₆-alkyl or together forming a piperidine/pyrrolidine ring) and R₅ is typically NH₂.

Reaction with Carboxylic Acids for Formamide Derivative Formation

The final step in the synthetic pathway involves the reaction of the 4,6-dichloropyrimidine intermediate with an aqueous solution of a carboxylic acid, specifically formic acid, to introduce the formamide group at the 5-position.

This reaction yields the target compound, N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, with the following properties:

PropertyValue
Molecular FormulaC₅H₄Cl₂N₄O
Molecular Weight207.01 g/mol
CAS Number171887-03-9
AppearanceWhite to light yellow/orange powder or crystal
Purity≥98.0% (by HPLC, Total Nitrogen)

Key Intermediates in Synthesis

The synthesis pathway includes several crucial intermediates that influence the efficiency and yield of the final product.

4,6-Dichloropyrimidine Precursors and Their Reactivity

4,6-Dichloropyrimidine is a vital intermediate in the synthesis of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide. This compound is versatile and can serve as a building block for various pyrimidine derivatives.

The synthesis of 4,6-dichloropyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine, which can exist in various tautomeric forms. The reactivity of this intermediate is influenced by the electron-withdrawing effects of the chlorine atoms, making the 2 and 5 positions susceptible to nucleophilic substitution or addition reactions.

Several methods have been developed to produce 4,6-dichloropyrimidine:

  • Reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of bases such as dimethylaniline or N,N-dimethylcyclohexylamine
  • Reaction with phosgene in the presence of suitable bases
  • Treatment with a mixture of phosphorus oxychloride and phosgene in the presence of saturated hindered amines or unsaturated 5-membered nitrogen-containing rings

Role of Amide Trapping Agents in Chlorination Optimization

The presence of amide trapping agents during the chlorination step is critical for optimizing the reaction efficiency and selectivity. These agents help stabilize reactive intermediates and direct the chlorination to the desired positions on the pyrimidine ring.

Various amides have been employed as trapping agents, with their effectiveness depending on their structure and ability to interact with both the substrate and the chlorinating agent. The use of appropriate amide trapping agents can significantly improve the yield and purity of the 4,6-dichloropyrimidine intermediate.

Process Optimization Strategies

Optimizing the synthesis of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide is essential for industrial applications, focusing on improving yield, purity, and process economics.

Solvent-Free Reaction Conditions and Acid Scavenging

Solvent-free chlorination techniques have been developed to enhance the efficiency and environmental sustainability of the synthesis process. These methods involve heating in a sealed reactor at high temperatures using one equivalent of pyridine as a base.

The solvent-free protocol offers several advantages:

  • Reduced waste generation and environmental impact
  • Lower cost due to elimination of solvents
  • Simplified purification procedures
  • Suitability for large-scale (multigram) batch preparations

The use of acid scavengers, particularly organic bases like pyridine, is essential in these reactions to neutralize the hydrogen chloride generated during chlorination, preventing side reactions and improving yield.

Azeotropic Distillation Techniques for Byproduct Removal

Azeotropic distillation is an effective technique for separating and purifying N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide from reaction mixtures. This method exploits the ability of certain organic compounds to form binary azeotropes with water, facilitating separation from complex matrices.

Two main approaches have been employed:

  • Macrodistillation technique: The sample is buffered to pH 7, spiked with surrogate solution, and brought to boiling. Volatile compounds distill into a distillate chamber and are retained there, while condensate overflows back into the pot and contacts rising steam.

  • Microdistillation technique: An aliquot of sample is azeotropically distilled, and the first 100-300 μL of distillate are collected. Water-soluble volatile organic compounds are concentrated in the distillate, while semi- and non-volatile interferences remain in the boiling flask.

Alternative Synthetic Pathways

Beyond the traditional synthesis routes, alternative methods have been developed to produce N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide or related pyrimidine derivatives, offering different advantages depending on specific requirements.

Suzuki-Miyaura Cross-Coupling Modifications

The Suzuki-Miyaura cross-coupling reaction offers a versatile approach for modifying pyrimidine structures. While not directly applied to N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide synthesis, this methodology has been successfully employed with related compounds.

For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been arylated with various aryl/heteroaryl boronic acids using Pd(0) catalysts to yield novel pyrimidine analogs. This approach was optimized using 5 mol% Pd(PPh₃)₄ along with K₃PO₄ in 1,4-dioxane, with electron-rich boronic acids producing good yields.

This cross-coupling strategy could potentially be adapted for the synthesis of modified versions of N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide with enhanced properties or tailored functionalities.

Radical-Based Prebiotic Formation Mechanisms

Radical-based pathways offer an alternative approach to synthesizing pyrimidine derivatives, drawing inspiration from prebiotic chemistry. These methods involve free radical reactions that can proceed under milder conditions compared to traditional synthetic routes.

Studies have examined free radical reaction pathways for the synthesis of pyrimidine bases (cytosine, uracil, and thymine) from formamide under cold conditions. These pathways share common reaction types such as H-rearrangement, radical loss, and intramolecular radical cyclization, with relatively low energy barriers for the rate-determining steps.

While these radical-based methods have primarily been studied in the context of prebiotic chemistry, they provide insights into potential alternative synthetic routes for pyrimidine derivatives like N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide.

XLogP3

1

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

171887-03-9

Wikipedia

N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide

Dates

Last modified: 08-15-2023

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